Formononetin-7-O-gentiobioside
CAS No.: 228575-77-7
Cat. No.: VC0191246
Molecular Formula: C28H32O14
Molecular Weight: 592.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 228575-77-7 |
|---|---|
| Molecular Formula | C28H32O14 |
| Molecular Weight | 592.55 |
Introduction
Chemical Structure and Classification
Formononetin-7-O-gentiobioside belongs to the isoflavonoid class of compounds, specifically a glycosylated derivative of formononetin. It consists of formononetin (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol) linked to a gentiobiose sugar moiety at the 7-O position. This glycosylation significantly alters the compound's pharmacokinetic properties compared to its aglycone form.
Structural Characteristics
Structurally, Formononetin-7-O-gentiobioside features the characteristic isoflavone skeleton with a 4-methoxyphenyl group at position 3, similar to its parent compound formononetin. The distinguishing feature is the attachment of a gentiobiose disaccharide unit at the 7-O position via a glycosidic bond. Gentiobiose is a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, which provides the compound with enhanced water solubility compared to formononetin alone .
Related Compounds
Formononetin-7-O-gentiobioside belongs to a family of glycosylated isoflavones that includes compounds like Formononetin 7-O-glucoside-6''-O-malonate, which differs in having a malonyl-glucoside rather than a gentiobioside sugar moiety . These structural variations are important determinants of their biological activities and pharmacokinetic properties.
Table 1 presents a comparison of Formononetin-7-O-gentiobioside with related compounds:
Sources and Natural Occurrence
Plant Sources
Formononetin-7-O-gentiobioside has been identified in selected leguminous plants, particularly those known for their rich isoflavonoid content. While specific information on the primary sources of Formononetin-7-O-gentiobioside is limited in the available research, related formononetin glycosides have been found in plants of the Fabaceae family.
Extraction and Isolation
The isolation of Formononetin-7-O-gentiobioside typically involves bioassay-guided fractionation of plant extracts, followed by chromatographic separation techniques. The patent documentation indicates that the compound is obtainable through extraction processes from plant materials, with subsequent purification steps to isolate the active component .
Pharmacological Activities
Relationship to General Formononetin Pharmacology
While specific data on Formononetin-7-O-gentiobioside's broader pharmacological profile is limited, research on formononetin (the parent compound) demonstrates diverse biological activities that may be partially shared by its gentiobioside derivative. Formononetin has shown protective effects against pulmonary arterial hypertension, lung injury, liver damage, diabetic nephropathy, and cardiac injury through various molecular mechanisms .
The parent compound formononetin exerts these effects through multiple pathways including:
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Inhibition of PI3K/AKT and ERK pathways
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Regulation of inflammatory mediators (TNF-α, IL-1β)
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Activation of Nrf2/ARE signaling
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Modulation of mitochondrial function
Molecular Mechanisms of Action
Hemostasis Modulation
Based on the available data, Formononetin-7-O-gentiobioside appears to interfere with blood coagulation cascades. The patent documentation indicates that the compound significantly impacts coagulation processes, though the precise molecular targets and mechanisms remain to be fully elucidated .
Comparative Analysis with Other Anticoagulants
Advantages Over Conventional Agents
As a plant-derived compound, Formononetin-7-O-gentiobioside represents a natural alternative to synthetic anticoagulants. This is particularly relevant given the ongoing search for anticoagulants with improved safety profiles compared to conventional agents like warfarin, heparin, and direct oral anticoagulants, which can be associated with bleeding risks and other adverse effects .
Future Research Directions
Gaps in Current Knowledge
Despite the promising anticoagulant properties of Formononetin-7-O-gentiobioside, several knowledge gaps remain:
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Detailed pharmacokinetic profile (absorption, distribution, metabolism, excretion)
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Complete characterization of its mechanism of action
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Interaction with other medications
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Optimal dosage for potential therapeutic applications
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Long-term safety profile
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